4-Isopropenylphenol

Description

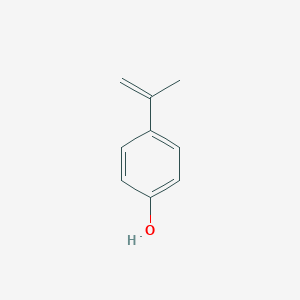

Structure

3D Structure

Properties

IUPAC Name |

4-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGRUUPXPPLSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51032-74-7 | |

| Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90962744 | |

| Record name | 4-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64054-77-9, 4286-23-1 | |

| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-ISOPROPENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Isopropenylphenol

Established Synthetic Routes for 4-Isopropenylphenol

Traditional synthesis of this compound relies on a few well-documented industrial processes. These methods involve the chemical transformation of readily available precursors like bisphenol A and 4-isopropylphenol (B134273).

High-Temperature Hydrolysis of Bisphenol A

A primary industrial method for synthesizing this compound is through the high-temperature hydrolysis of bisphenol A (BPA). wikipedia.org In this reaction, BPA is cleaved in the presence of water at elevated temperatures, yielding both this compound (IPP) and phenol (B47542) as the main products. wikipedia.orgrsc.org The chemical equation for this transformation is:

(CH₃)₂C(C₆H₄OH)₂ + H₂O → CH₂=C(CH₃)C₆H₄OH + C₆H₅OH wikipedia.org

This process is often conducted in high-temperature liquid water (HTW), which can act as both the solvent and a reactant. rsc.org Research has shown that this cleavage can occur in the presence of different bed materials which influence the product distribution. For instance, experiments involving the hydrolysis of polycarbonate (which degrades to BPA) demonstrated that the choice of bed material and temperature significantly impacts the final yields. One study found that using silicon dioxide (SiO₂) as a bed material at 400°C resulted in a phenol yield of 34% and an IPP yield of 32%. researchgate.net

| Reaction Condition | Bed Material | Phenol Yield | This compound Yield |

| 400°C | Silicon Dioxide (SiO₂) | 34% | 32% |

| 400°C | Magnesium Oxide (MgO) | Lower | Lower |

| 500°C | Silicon Dioxide (SiO₂) | Lower | Lower |

This table presents data on product yields from polycarbonate hydrolysis, a process where BPA is an intermediate that subsequently cleaves into phenol and this compound. researchgate.net

Catalytic Dehydrogenation of 4-Isopropylphenol

Another established route to this compound is the catalytic dehydrogenation of its saturated analogue, 4-isopropylphenol. wikipedia.org This process involves the removal of two hydrogen atoms from the isopropyl group, creating a double bond and forming the isopropenyl group.

The reaction is typically carried out in the vapor phase over a heterogeneous catalyst at elevated temperatures. While specific catalysts for this exact reaction are proprietary, the principles are well-illustrated by similar dehydrogenation reactions, such as the conversion of isopropyl alcohol to acetone. Studies on such reactions often employ metal-based catalysts, like copper dispersed on a carbon support (Cu/C) or copper chromite. psu.edu The reaction conditions, including temperature and catalyst formulation, are critical for achieving high selectivity and conversion rates. For analogous processes, apparent activation energies are reported to be in the range of 12-20 kcal/mol, indicating a significant energy barrier that necessitates catalytic intervention. psu.edu The mechanism is often described by Langmuir-Hinshelwood kinetics, where the reaction occurs between molecules adsorbed on the catalyst surface. psu.edu

Co-oligomerization Approaches in this compound Synthesis

Co-oligomerization is a process primarily associated with the application of this compound rather than its synthesis. In the available scientific literature, co-oligomerization describes reactions where this compound acts as a monomer or comonomer to produce polymers and other complex molecules. For example, it can be involved in ternary co-oligomerization with phenol and formaldehyde (B43269) to create cross-linked copolymers. However, co-oligomerization is not documented as a primary synthetic route to produce this compound itself.

Novel and Emerging Synthetic Strategies for this compound

Research into cleaner and more efficient chemical production has led to the development of novel strategies for synthesizing this compound. A prominent emerging method is the catalyst-free hydrothermal cleavage of BPA.

This approach utilizes high-temperature liquid water (HTW) at temperatures between 200°C and 350°C as the reaction medium. rsc.org A key advantage of this "green chemistry" method is that it proceeds without the need for an external acid or alkaline catalyst. rsc.org Traditional base-catalyzed methods often lead to the formation of IPP oligomers, which are undesirable byproducts. rsc.org The catalyst-free synthesis in HTW minimizes this oligomerization, leading to a cleaner product stream consisting mainly of IPP and phenol. rsc.org A secondary product, acetone, can also form from the subsequent hydrolysis of IPP under these conditions. rsc.org This method represents a more sustainable and atom-economical approach compared to some established routes.

Optimization of Reaction Conditions for this compound Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are manipulated include temperature, pressure, reaction time, catalyst type and concentration, and the molar ratio of reactants.

In the high-temperature hydrolysis of BPA, temperature and the presence of certain materials are key optimization factors. As shown in the study on polycarbonate hydrolysis, a temperature of 400°C with a SiO₂ bed material provided a high yield of both phenol and IPP, whereas other conditions were less effective. researchgate.net

For catalytic processes, the optimization strategy is more complex. Drawing parallels from patent literature on related phenolic compound synthesis, optimization involves a systematic variation of multiple factors. google.com A successful optimization aims to find a balance that provides a high ratio of the desired product over its isomers or other byproducts. google.com

| Parameter | Range/Type | Objective |

| Temperature | 90°C - 500°C | Increase reaction rate without promoting side reactions or degradation. researchgate.netgoogle.com |

| Catalyst | Solid acids, metal oxides | Enhance selectivity towards the desired product. researchgate.netgoogle.com |

| Molar Ratio | Varies by reaction | Ensure complete conversion of the limiting reagent. google.com |

| Reaction Time / Space Velocity | Varies by reaction | Achieve high conversion while preventing byproduct formation from extended reaction times. |

This table outlines general parameters and objectives for optimizing the synthesis of phenolic compounds, based on principles from related chemical processes. researchgate.netgoogle.com

Chemical Reactivity and Transformation Mechanisms of 4 Isopropenylphenol

Electrophilic and Nucleophilic Reactions of 4-Isopropenylphenol

This compound (4-IPP) possesses a dual reactivity due to the presence of both a nucleophilic phenolic hydroxyl group and an electron-rich isopropenyl group. This allows it to participate in both electrophilic and nucleophilic reactions.

The phenolic oxygen in this compound can be protonated by strong acids, such as sulfuric acid, in a process known as O-protonation. wikipedia.org This initial protonation is a key step that facilitates the formation of a carbocation. The subsequent dehydration of the protonated intermediate leads to the generation of a stable 4-[2-isopropylidene]-phenol carbocation. nih.gov This carbocation is a reactive intermediate that plays a crucial role in various subsequent reactions, including dimerization. wikipedia.orgnih.gov The stability of this carbocation is attributed to the delocalization of the positive charge across the aromatic ring and the isopropenyl group.

The generation of this stable carbocation from bisphenol A (BPA) in concentrated sulfuric acid at ambient temperatures has been reported as a facile method for its production. nih.gov This process is significant as 4-IPP is an intermediate in the industrial production of BPA. wikipedia.org

The carbocation intermediate formed from this compound readily undergoes dimerization reactions. wikipedia.org These reactions can lead to the formation of both linear and cyclic dimers. The specific pathway and the resulting product distribution are influenced by the reaction conditions, including the catalyst and solvent used. For instance, the reaction of this compound or its linear polymers in the presence of an acid catalyst can yield a linear trimer. google.com

In the presence of a solid acid catalyst, this compound can be converted into its cyclic dimer, 5-hydroxy-3-(4-hydroxyphenyl)-1,1,3-trimethylindane. google.com This cyclic dimer is a valuable raw material for epoxy resins and polycarbonate resins. google.com The formation of linear dimers, such as 4-methyl-2,4-bis(4-hydroxyphenyl)-pent-1-ene and 4-methyl-2,4-bis(4-hydroxyphenyl)-pent-2-ene, also occurs. google.com

| Starting Material | Catalyst | Product(s) | Reference |

| This compound | Sulfuric Acid | Dimerization products | wikipedia.org |

| Bisphenol A | Concentrated Sulfuric Acid | 4-[2-Isopropylidene]-phenol carbocation, IPP dimers | nih.gov |

| p-Isopropenylphenol | Solid Acid Catalyst | 5-hydroxy-3-(4-hydroxyphenyl)-1,1,3-trimethylindane (cyclic dimer) | google.com |

| p-Isopropenylphenol or its linear polymer | Acid catalyst (e.g., sulfuric acid, boron fluoride, activated clay) | Linear trimer | google.com |

Radical and Polymerization Mechanisms Involving this compound

The isopropenyl group in this compound makes it susceptible to radical reactions and polymerization.

Enzymes, particularly laccases, can catalyze the polymerization of this compound. Laccases are oxidoreductases that utilize molecular oxygen to oxidize phenolic compounds, generating phenoxy radicals. nih.govcapes.gov.br These radicals can then couple to form polymers. The polymerization of various phenolic compounds, including this compound, using laccase has been demonstrated. nih.gov This enzymatic approach is considered a "green" method for polymer synthesis. capes.gov.br The mechanism involves the oxidation of the phenolic hydroxyl group, leading to the formation of a radical which can then participate in chain propagation. mdpi.com

This compound can be co-polymerized with other vinyl monomers to produce copolymers with specific properties. For instance, it has been co-polymerized with monomers like styrene (B11656), methyl methacrylate, and n-butyl acrylate. tandfonline.com The kinetics of these co-polymerization reactions are influenced by the reactivity ratios of the monomers involved.

A study on the ternary co-oligomerization of phenol (B47542), formaldehyde (B43269), and this compound with maleic anhydride (B1165640) as a modifying comonomer resulted in cross-linked copolymers. These copolymers possess hydroxyl and reactive fragments, making them suitable for applications such as sorption materials.

| Co-monomer(s) | Resulting Polymer | Reference |

| Styrene, Methyl methacrylate, n-Butyl acrylate | Copolymers | tandfonline.com |

| Phenol, Formaldehyde, Maleic anhydride | Cross-linked copolymers |

Other Significant Chemical Transformations of this compound

Besides the reactions mentioned above, this compound can undergo other chemical transformations. One notable reaction is its synthesis from the high-temperature hydrolysis of bisphenol A (BPA), which also produces phenol. wikipedia.org This reaction is reversible and represents a key step in the recycling of BPA.

Furthermore, this compound can be produced via the catalytic dehydrogenation of 4-isopropylphenol (B134273). wikipedia.orgwikipedia.org This process offers an alternative synthetic route to this valuable monomer.

Polymer Science and Advanced Materials Applications of 4 Isopropenylphenol

4-Isopropenylphenol as a Monomer in Polymer Synthesis

The dual functionality of this compound allows it to be utilized in various polymerization techniques to create polymers with tailored properties. The isopropenyl group can participate in addition polymerization, while the phenolic hydroxyl group can be involved in condensation reactions or serve as a site for further chemical modification.

This compound serves as a key intermediate in the synthesis of specialized monomers for high-performance polymers like polycarbonates and epoxy resins. chemicalbook.comwiley.com For instance, it is a precursor in the production of 3,5-Dichlorobisphenol A, a monomer used to create polycarbonates and epoxy resins with modified properties. chemicalbook.com

Polycarbonates are typically synthesized through the reaction of a bisphenol with phosgene (B1210022) or a carbonate precursor. uwb.edu.plmdpi.com By using a bisphenol derived from this compound, the resulting polycarbonate can exhibit altered characteristics such as improved thermal stability or specific reactivity. The presence of the isopropenyl functionality, if preserved in the monomer, could offer a route to cross-linkable polycarbonates. During the polycondensation process for polycarbonate production, this compound has been identified as a sensitive lead substance that can influence properties like yellowing. wiley.com

Epoxy resins are thermosetting polymers formed by the reaction of an epoxide-containing monomer with a curing agent. specialchem.comdntb.gov.ua The glycidyl (B131873) ether of this compound can be synthesized and subsequently copolymerized to create epoxy networks. researchgate.net The phenolic hydroxyl group of this compound can be reacted with epichlorohydrin (B41342) to form the corresponding glycidyl ether. This monomer can then be cured with various hardeners, such as amines, to form a cross-linked epoxy resin. The incorporation of the this compound moiety can influence the mechanical and thermal properties of the final cured epoxy.

The isopropenyl group of this compound allows for its participation in free-radical polymerization to form copolymers. These copolymers can be designed to be cross-linkable, leading to materials with enhanced mechanical and thermal properties.

One example is the synthesis of cross-linked copolymers from ternary co-oligomers of styrene (B11656), isoprene, and the glycidyl ether of this compound. researchgate.net In this system, the co-oligomers are structured using a curing agent like diethylenetriamine. researchgate.net The cross-linking process can be controlled by adjusting the temperature, the amount of curing agent, and the reaction time, with high yields of the cross-linked copolymer achievable under optimized conditions. researchgate.net Such cross-linked materials can find applications in coatings and adhesives where durability and resistance to solvents are crucial.

Another approach involves the copolymerization of this compound derivatives with other vinyl monomers. For example, 2,6-di-t-butyl-4-isopropenylphenol has been copolymerized with styrene using a free-radical initiator. tandfonline.comtandfonline.com The resulting copolymer incorporates the hindered phenol (B47542) units, which can impart specific functionalities. The reactivity ratios of the comonomers will determine the distribution of the monomer units along the polymer chain, which in turn affects the final properties of the material.

Table 1: Copolymerization of 2,6-Di-t-butyl-4-isopropenylphenol with Styrene

| Monomer Feed Ratio (Styrene:Phenol) | Polymer Composition (Styrene:Phenol) | Polymer Yield (%) | Inherent Viscosity (dL/g) |

| 10:1 | 82:18 | 22 | 0.23 |

Data sourced from a study on the copolymerization of hindered phenol monomers. tandfonline.com

Functional Polymers and Composites Based on this compound

The phenolic hydroxyl group of this compound provides a convenient handle for the introduction of various functional groups, leading to the development of functional polymers and composites with specialized applications.

Phenolic compounds are well-known for their antioxidant properties, and incorporating them into a polymer backbone can lead to non-migrating, durable antioxidants for plastics and other materials. Derivatives of this compound, particularly those with sterically hindered phenolic groups, are promising candidates for creating polymeric antioxidants.

The synthesis of polymerizable derivatives of hindered phenols, such as 2,6-di-t-butyl-4-isopropenylphenol, allows for their incorporation into polymer chains via copolymerization. tandfonline.comtandfonline.com These hindered phenol moieties can effectively scavenge free radicals, thus protecting the polymer matrix from degradation. The efficiency of these polymeric antioxidants can be influenced by the concentration of the phenolic monomer in the copolymer and its compatibility with the host polymer. While direct studies on polymeric antioxidants from unsubstituted this compound are limited, the principles derived from studies on its derivatives and other phenolic monomers are applicable. mdpi.com

Polymers containing functional groups such as hydroxyl and aromatic rings can exhibit an affinity for various pollutants, making them suitable for use as sorption materials for environmental remediation. Copolymers of this compound can be designed to have specific sorption properties for organic pollutants or heavy metal ions.

The phenolic hydroxyl group can act as a binding site for metal ions through chelation. mdpi.com By copolymerizing this compound with other monomers, it is possible to create porous materials with a high surface area, enhancing their sorption capacity. For instance, copolymers can be synthesized in a way that creates a network structure capable of trapping organic molecules. researchgate.net The effectiveness of these sorption materials depends on factors such as the pH of the solution, the nature of the pollutant, and the chemical composition and morphology of the copolymer. mdpi.com While specific studies focusing solely on this compound copolymers for sorption are not extensively documented, the general principles of using functionalized polymers for the removal of contaminants from water are well-established. researchgate.netplos.org

Structure-Property Relationships in this compound-Derived Polymers

The physical and chemical properties of polymers derived from this compound are directly influenced by their molecular structure, including the composition of the copolymer, the arrangement of the monomer units, and the presence of cross-links.

In copolymers of this compound derivatives and styrene, the incorporation of the phenolic monomer can significantly affect the properties of the resulting polymer. For example, the presence of the bulky 2,6-di-t-butyl-4-isopropenylphenol unit in a polystyrene chain can alter the polymer's thermal properties, such as its glass transition temperature (Tg). tandfonline.com The phenolic groups can also influence the polymer's solubility and adhesion characteristics.

Environmental Chemistry and Degradation Pathways of 4 Isopropenylphenol

4-Isopropenylphenol as a Degradation Intermediate of Bisphenol A (BPA)

The transformation of Bisphenol A in the environment can lead to the formation of several intermediate products, with this compound being a notable example. This conversion occurs through both chemical and biological processes.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). nih.gov While AOPs such as ozonation and photocatalysis are employed to degrade BPA, the formation of this compound as a direct intermediate is documented in specific contexts. federalregister.gov For instance, the high-temperature hydrolysis of BPA can yield this compound along with phenol (B47542). wikipedia.orgnih.gov

The degradation of BPA through ozonation has been studied, leading to a variety of intermediates depending on the reaction conditions like pH. saltworkstech.comsemanticscholar.org While some studies identify intermediates like catechol, resorcinol, and various organic acids, others have noted that the toxicity of the water can initially increase due to the formation of more toxic byproducts before they are fully mineralized. semanticscholar.orgepa.gov Similarly, photocatalytic degradation of BPA using catalysts like titanium dioxide (TiO₂) is an effective removal method, breaking BPA down into various intermediates. ca.govasm.org The exact composition of these intermediates can vary based on the specific AOP and reaction conditions.

Microorganisms play a crucial role in the breakdown of BPA in the environment. Several bacterial and fungal species have been identified that can metabolize BPA, often resulting in the formation of this compound as an intermediate. arviatechnology.com

In fungi, lignin-degrading enzymes such as manganese peroxidase and laccase are primarily involved in the biodegradation of BPA, leading to products that include this compound. arviatechnology.com For example, the white-rot fungus Pleurotus ostreatus has been shown to metabolize BPA into intermediates including phenol, this compound, and 4-isopropylphenol (B134273).

Bacterial degradation of BPA also yields this compound. This has been observed in various strains, particularly within the sphingomonads. arviatechnology.com The degradation pathway often involves an ipso-substitution mechanism, where a hydroxyl group is added to the ring at the position of the substituent, leading to the cleavage of the C-C bond and the formation of intermediates.

Table 1: Microbial Strains and Enzymes Involved in the Degradation of BPA to this compound

| Microorganism Type | Specific Strain/Enzyme | Key Degradation Pathway/Enzyme Action | Reference |

|---|---|---|---|

| Fungus | Pleurotus ostreatus | Metabolizes BPA via manganese peroxidase (MnP) to produce this compound among other products. | arviatechnology.com |

| Fungus | Lignin-degrading fungi | Utilize enzymes like manganese peroxidase and laccase for biodegradation. | arviatechnology.com |

| Bacterium | Sphingomonas sp. | Degrades BPA via an ipso-substitution mechanism. | nih.gov |

Environmental Fate and Ecotoxicological Assessment of this compound

The biodegradability of a chemical is a key indicator of its persistence in the environment. Studies on compounds structurally similar to this compound provide insights into its likely environmental behavior. For instance, 4-isopropylphenol, a closely related compound, has undergone "ready biodegradability" testing, a stringent evaluation of a substance's potential to be mineralized by microorganisms in an aerobic environment. saltworkstech.comumweltbundesamt.denih.gov Ready biodegradability tests are designed to identify chemicals that are not expected to persist in the environment. respirtek.comnih.gov

Phenolic compounds, in general, can be degraded by various microorganisms, such as Pseudomonas fluorescens, often via a meta-cleavage pathway. researchgate.net The unsaturated isopropenyl group in this compound, compared to the saturated group in 4-isopropylphenol, may influence its reactivity and degradation pathway. epa.gov

Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which a chemical builds up in an organism. ca.gov These are key factors in assessing the environmental risk of a substance. Chemicals that are persistent, bioaccumulative, and toxic (PBT) are of particular concern. federalregister.govwikipedia.org

The potential for a chemical to bioaccumulate is often estimated using its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment, like water. epa.govca.gov A high BCF value suggests a chemical is likely to accumulate in the fatty tissues of organisms. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use BCF values to classify the bioaccumulative potential of chemicals, with a BCF greater than 1,000 indicating a bioaccumulative substance and greater than 5,000 as very bioaccumulative. epa.gov

While specific, experimentally derived data for the environmental half-life and BCF of this compound are not widely available in the reviewed literature, its classification as "toxic to aquatic life with long lasting effects" suggests a potential for persistence. researchgate.net Screening tools like the EPA's PBT Profiler can be used to estimate these properties based on the chemical's structure when experimental data is lacking. ca.govasm.org

Table 2: Estimated Environmental Fate and Ecotoxicity of this compound

| Parameter | Finding/Value | Significance | Reference |

|---|---|---|---|

| Biodegradability | Considered biodegradable, though specific rates vary. Related compound 4-isopropylphenol is readily biodegradable. | Indicates potential for natural attenuation in the environment. | saltworkstech.comumweltbundesamt.de |

| Persistence | Classified as having long-lasting effects in aquatic environments, suggesting potential persistence. Specific half-life data is limited. | Longer persistence increases the window for environmental exposure and potential impacts. | researchgate.net |

| Bioaccumulation Potential (BCF) | Specific experimental BCF value not readily available. Estimation tools can provide predicted values. | A high BCF would indicate a risk of accumulation in the food chain. | epa.govca.govnih.gov |

| Aquatic Toxicity | Classified as toxic to aquatic life. | Poses a direct hazard to aquatic ecosystems. | researchgate.net |

Remediation Strategies for this compound in Environmental Contamination

Given its formation from BPA and its own potential toxicity, strategies for removing this compound and other phenolic compounds from contaminated environments are important. semanticscholar.org Various technologies have been developed for the treatment of water contaminated with phenols. These include adsorption on materials like activated carbon, membrane separation, and chemical oxidation. semanticscholar.orgepa.gov

Advanced oxidation processes are particularly relevant. For instance, photocatalytic degradation using titanium dioxide (TiO₂) nanoparticles has been shown to be effective for breaking down 4-isopropylphenol, a similar compound. arviatechnology.com This process uses light to activate the catalyst, which then generates reactive oxygen species that degrade the organic pollutant. Other remediation techniques for phenolic wastewater include biological treatments, distillation, and electrochemical methods. umweltbundesamt.deepa.gov The selection of a specific remediation strategy depends on factors such as the concentration of the pollutant, the volume of contaminated water, and economic considerations. semanticscholar.org

Table 3: Overview of Remediation Strategies for Phenolic Compounds

| Remediation Technology | Description | Applicability to this compound | Reference |

|---|---|---|---|

| Adsorption | Uses porous materials like activated carbon to bind and remove pollutants from water. | A common and effective method for general phenol removal. | semanticscholar.org |

| Advanced Oxidation Processes (AOPs) | Involves the generation of highly reactive hydroxyl radicals to destroy pollutants. Includes photocatalysis with TiO₂ and ozonation. | Demonstrated effectiveness for related phenolic compounds. | arviatechnology.com |

| Membrane Separation | Uses semi-permeable membranes (e.g., reverse osmosis) to separate pollutants from water. | Can be effective but performance may be pH-dependent. | semanticscholar.org |

| Biodegradation | Utilizes microorganisms to break down pollutants into less harmful substances. | A natural process that can be enhanced in engineered systems. | researchgate.net |

Biological Activity and Toxicological Profiles of 4 Isopropenylphenol

Cytotoxicity Studies of 4-Isopropenylphenol

Cytotoxicity studies are crucial for understanding the direct impact of chemical compounds on living cells. For this compound and its analogs, research has focused on its ability to damage cell membranes and induce oxidative stress.

Hemolytic Activity in Human Erythrocytes Induced by this compound

While direct studies on this compound are limited, research on its close structural analog, 4-isopropylphenol (B134273), provides significant insights into its potential hemolytic activity. A study investigating the cytotoxic effects of BPA and its degradation products, including 4-isopropylphenol, on human erythrocytes in vitro demonstrated that 4-isopropylphenol induces hemolysis, the rupture or destruction of red blood cells. mdpi.com The hemolytic effect was found to be dependent on both the concentration of the compound and the duration of exposure. mdpi.com

In this comparative study, while bisphenol A induced the most significant hemolytic changes, 4-isopropylphenol also caused a notable increase in hemolysis. mdpi.com For instance, after 24 hours of incubation at a concentration of 200 μg/mL, 4-isopropylphenol induced a hemolysis rate of 16.58 ± 0.29%. mdpi.com The observed hemolytic activity suggests that this compound could potentially compromise the integrity of erythrocyte membranes. The underlying mechanism is thought to involve the generation of free radicals, which can lead to damage of the cell membrane. nih.gov

Table 1: Hemolytic Activity of 4-Isopropylphenol in Human Erythrocytes

| Compound | Concentration (µg/mL) | Incubation Time (hours) | Hemolysis (%) |

|---|---|---|---|

| 4-Isopropylphenol | 200 | 24 | 16.58 ± 0.29 |

| Bisphenol A | 200 | 24 | 36.26 ± 1.39 |

| Phenol (B47542) | 200 | 24 | 21.06 ± 0.27 |

| Hydroquinone (B1673460) | 200 | 24 | 26.15 ± 0.80 |

Data sourced from a comparative study on the degradation products of Bisphenol A. mdpi.com

Reactive Oxygen Species (ROS) Generation by this compound

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. nih.gov The generation of ROS is a key mechanism of cytotoxicity for many phenolic compounds. Studies on the degradation products of BPA have shown that compounds like hydroquinone can significantly increase the levels of reactive oxygen and nitrogen species (RONS). mdpi.com Although in the same study, BPA itself had a weaker effect on RONS generation, the pro-oxidative potential of phenolic compounds is a well-established concern. mdpi.com

The generation of ROS by phenolic compounds can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov This oxidative stress is closely linked to the hemolytic activity observed, as the oxidative damage to the erythrocyte membrane can lead to its breakdown. nih.gov While direct data for this compound is not available, its structural similarity to other phenolic compounds known to induce ROS suggests that this is a likely mechanism of its cytotoxicity.

Endocrine Disrupting Potential of this compound

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. Many phenolic compounds, including those structurally related to this compound, have been identified as EDCs.

Estrogen Receptor Binding and Xenoestrogenic Properties of this compound

This compound is suspected of having estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body. chemicalbook.com This is a characteristic of many "xenoestrogens," or foreign estrogens. The structural features of phenolic compounds, particularly the presence of a hydroxyl group on a phenyl ring, are often key to their ability to bind to estrogen receptors (ERs). nih.gov

While comprehensive studies on the direct binding affinity of this compound to estrogen receptors are not widely available, its structural similarity to other known xenoestrogens, such as bisphenol A and other alkylphenols, suggests a potential for such interactions. nih.gov The estrogenic activity of these compounds is a significant concern as it can lead to a variety of adverse health effects.

Comparative Endocrine Activity with Bisphenol A and Other Phenolic Compounds

The endocrine-disrupting activity of this compound can be understood in the context of its parent compound, bisphenol A, and other related phenolic compounds. BPA is a well-known endocrine disruptor with established estrogenic and anti-androgenic activities. nih.gov Studies have shown that various impurities and degradation products of industrial-grade BPA, which are structurally similar to this compound, may also possess estrogenic properties. nih.gov

Neurotoxicological Assessments of this compound

The potential for chemical compounds to adversely affect the nervous system is a critical area of toxicological assessment. While direct neurotoxicity studies on this compound are scarce, research on its isomer, 3-isopropylphenol (B134271), provides valuable insights into the potential mechanisms of neurotoxicity for this class of compounds. nih.gov

A study using zebrafish larvae, a common model organism in neurotoxicity testing, revealed that exposure to 3-isopropylphenol can induce neurotoxic effects. nih.gov The study identified that the compound's neurotoxicity is likely mediated through its interaction with the neuroactive ligand-receptor interaction pathway, the dopaminergic synapse, and the cAMP signaling pathway. nih.gov Specifically, the research highlighted the potential for 3-isopropylphenol to interfere with the cAMP/PKA-CREB signaling pathway, which plays a crucial role in neuronal function, including the regulation of the cell cycle and gene expression related to cell differentiation. nih.gov Given the structural similarity, it is conceivable that this compound could exert similar neurotoxic effects through related mechanisms.

Implications for Human Health and Environmental Safety of this compound

This compound, a key intermediate in the chemical industry, particularly in the production of bisphenol A (BPA), has implications for both human health and environmental safety due to its inherent chemical properties and toxicological profile. wikipedia.org The assessment of its impact is crucial for establishing safety guidelines and understanding its environmental footprint.

Human Health Implications

The primary concern for human health associated with this compound is its potential as an endocrine disruptor. chemicalbook.com Endocrine-disrupting chemicals are substances that can interfere with the body's hormonal systems, potentially leading to adverse health effects. nih.govyoutube.com this compound is known to exhibit estrogenic activity, meaning it can mimic the effects of the hormone estrogen in the body. chemicalbook.com This is a significant characteristic, as it is a precursor to BPA, a widely recognized endocrine disruptor. wikipedia.orgnih.gov Industrial-grade BPA may contain various impurities, including other phenolic compounds, which themselves might possess estrogenic properties. nih.gov

The toxicological profile of p-isopropenylphenol, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates it is harmful if swallowed and may cause systemic toxicity. nih.gov

GHS Hazard Classification for p-Isopropenylphenol

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Specific target organ toxicity - Single exposure | Category 2 | May cause damage to organs (systemic toxicity) |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from PubChem nih.gov

Environmental Safety Implications

The release of this compound into the environment is a significant concern due to its toxicity to aquatic organisms. nih.gov The GHS classification explicitly states that p-isopropenylphenol is "Toxic to aquatic life with long lasting effects," highlighting its potential for long-term environmental damage. nih.gov This is consistent with the broader understanding that alkylphenols can be hazardous to aquatic ecosystems. service.gov.uk

While specific environmental fate and transport studies on this compound are not extensively detailed in the provided search results, the general behavior of related phenolic compounds suggests that they can be environmental pollutants. service.gov.uk The environmental risk of such chemicals is typically assessed by comparing the predicted environmental concentration with the predicted no-effect concentration for various organisms. nih.govnih.gov For alkylphenols, longer chain variants are generally observed to be more toxic to aquatic life. service.gov.uk

The environmental risk assessment of industrial chemicals like this compound and its derivatives, such as BPA, is a complex process that considers all stages of the chemical's lifecycle, from production to disposal. europa.eu

Aquatic Toxicity of Related Alkylphenols

While specific ecotoxicity data for this compound is limited in the provided results, studies on the related compound 4-isopropylphenol offer insight into the potential aquatic toxicity of such phenolic structures. It is important to note that these are different compounds, and their toxicity may vary. For instance, a study on several alkylphenols found that the marine bacterium Vibrio fischeri was highly susceptible to their toxic effects. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Isopropenylphenol |

| 4-Isopropylphenol |

| Bisphenol A (BPA) |

| Estrogen |

Advanced Applications in Chemical Synthesis and Industrial Processes of 4 Isopropenylphenol

4-Isopropenylphenol as a Versatile Chemical Intermediate

The reactivity of the isopropenyl group and the phenolic hydroxyl group makes this compound a versatile intermediate in organic synthesis. It can undergo reactions such as polymerization, electrophilic additions to the double bond, and reactions at the hydroxyl group, leading to a diverse range of derivatives.

Precursor for 3,5-Dichlorobisphenol A Synthesis

One of the documented applications of this compound is as a key intermediate in the synthesis of 3,5-Dichlorobisphenol A. pharmaffiliates.comchemicalbook.com This chlorinated analog of Bisphenol A is utilized as a monomer in the production of specialized polycarbonates and epoxy resins. The synthesis involves the reaction of this compound with a chlorinating agent, followed by a condensation reaction. The resulting polymers often exhibit enhanced properties, such as improved flame retardancy and thermal stability, due to the presence of chlorine atoms.

Role in Pharmaceutical and Agrochemical Intermediates

While specific, large-scale applications of this compound as a direct precursor to blockbuster pharmaceuticals or agrochemicals are not extensively detailed in publicly available literature, its structural motif is of interest in medicinal and agricultural chemistry. Phenolic compounds are widely recognized for their biological activities, and the isopropenyl group offers a site for further chemical modification. This allows for the synthesis of a library of derivatives that can be screened for potential biological activity. Its classification as an intermediate for "pharmaceutical standards" and "Fine Chemicals" suggests its role as a foundational molecule for creating more complex chemical entities. pharmaffiliates.com

Industrial Applications of this compound Derivatives

The derivatives of this compound find utility in various industrial applications, leveraging the properties imparted by the phenolic and isopropenyl functionalities.

Synthesis of Dyes and Photosensitizers

The phenolic structure of this compound suggests its potential as a coupling component in the synthesis of azo dyes or other classes of colorants. Phenols are common precursors in the dye industry, where they react with diazonium salts to form colored azo compounds. unb.ca However, specific examples of dyes or photosensitizers synthesized directly from this compound are not prominently reported in the surveyed literature. The potential for its use in this field exists, though it may not be a widely commercialized application.

Evaluation of this compound as a Bisphenol A Alternative in Specific Applications (e.g., Thermal Paper)

Due to health and environmental concerns surrounding Bisphenol A (BPA), there has been significant research into finding suitable alternatives, particularly for applications like thermal paper where BPA is used as a color developer. This compound has been considered in this context. In thermal paper, a developer is a chemical that donates a proton to a leuco dye upon heating, causing it to change to its colored form. While not a direct replacement, understanding its properties is relevant to the broader search for BPA alternatives. The table below presents a comparison of various BPA alternatives that have been evaluated.

| Developer | Chemical Class | Performance Notes |

| Bisphenol S (BPS) | Bisphenol | Similar functionality to BPA, but also has associated health concerns. |

| Pergafast 201 | Non-phenolic | Offers good image stability. |

| D-8 | Sulfone | |

| D-90 | Sulfone | |

| Urea Urethane | Non-phenolic |

This table is for illustrative purposes to show the landscape of BPA alternatives; this compound is a monomer and not a direct developer in the same way as these compounds but is part of the chemical family being investigated for alternatives.

Economic and Scalability Considerations in this compound Production

The economic viability and scalability of processes utilizing this compound are intrinsically linked to its own production costs. The primary route to this compound is through the dehydrogenation of 4-isopropylphenol (B134273). wikipedia.org Therefore, the economics of this compound are largely dependent on the market price and production efficiency of 4-isopropylphenol.

Analytical Methodologies for Characterization and Detection of 4 Isopropenylphenol

Chromatographic Techniques for 4-Isopropenylphenol Analysis

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of this compound. rssl.com Both liquid and gas chromatography, especially when coupled with mass spectrometry, provide robust methods for its identification and quantification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the analysis of phenolic compounds like this compound. nih.govijraset.com This technique combines the superior separation capabilities of ultra-high-performance liquid chromatography (UHPLC) with the high accuracy and sensitivity of HRMS detectors. nih.gov LC-HRMS allows for the confident identification of analytes based on their precise mass-to-charge ratio, which is particularly useful for distinguishing between isomers and for analyzing complex samples. researchgate.netnih.govmdpi.com

For the analysis of phenols, reverse-phase (RP) chromatography is commonly employed. sielc.com The separation is typically achieved on a C18 column, although other stationary phases can be used depending on the specific requirements of the analysis. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the addition of an acid like formic acid to ensure proper ionization for mass spectrometry detection. sielc.com

Table 1: Typical LC-HRMS Parameters for Phenolic Compound Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18, often with a small particle size (e.g., 1.7 µm) for high resolution. |

| Mobile Phase | Gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a small percentage of formic acid (e.g., 0.1%). ijper.org |

| Flow Rate | Typically in the range of 0.2-0.5 mL/min for analytical columns. |

| Ionization Source | Electrospray ionization (ESI), operated in either positive or negative ion mode. Phenols can be detected in both modes. mdpi.com |

| Mass Analyzer | High-resolution mass analyzers such as Orbitrap or Time-of-Flight (TOF). |

| Detection | Full scan mode for untargeted analysis and targeted modes like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. nih.govenv.go.jp However, due to the polar nature of the hydroxyl group, phenols like this compound often exhibit poor chromatographic behavior, such as peak tailing. To overcome this, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile derivative. nih.govsettek.com

This chemical modification improves the chromatographic peak shape, enhances thermal stability, and can increase the sensitivity of the analysis. env.go.jp The choice of derivatizing agent depends on the specific analytical requirements.

Common Derivatization Strategies:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net

Alkylation: Diazomethane can be used to methylate the phenolic hydroxyl group, forming a more volatile methyl ether (anisole). settek.comepa.gov

Acylation: Acylating agents can also be used, though silylation is more common for GC-MS analysis of phenols.

Pentafluorobenzylation: Derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) forms pentafluorobenzyl ethers, which are highly responsive to electron capture detection (ECD) and can also be analyzed by MS. settek.comepa.gov A dual derivatization approach can also be utilized to gain more structural information from the mass spectra. nih.gov

Table 2: Comparison of Derivatization Reagents for Phenol (B47542) Analysis by GC-MS

| Derivatization Reagent | Derivative Formed | Advantages | Considerations |

|---|---|---|---|

| BSTFA/MSTFA | Trimethylsilyl (TMS) ether | Forms stable derivatives, good for general-purpose analysis. nih.gov | Sensitive to moisture. |

| Diazomethane | Methyl ether (Anisole) | Yields stable derivatives. settek.comepa.gov | Explosive and toxic, requiring special handling precautions. |

The derivatized this compound is then injected into the GC-MS system, where it is separated on a capillary column (e.g., HP-5ms) and detected by the mass spectrometer. nih.gov Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to spectral libraries like the NIST library. nih.gov

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound and its derivatives. Each technique provides unique information about the molecule's structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of this compound. The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the isopropenyl group, and the aromatic ring. nih.gov

Mass Spectrometry (MS): As part of GC-MS and LC-MS analyses, mass spectrometry provides the mass-to-charge ratio of the molecular ion and its fragments. nih.gov This fragmentation pattern serves as a molecular fingerprint that can be used for identification. The high-resolution mass spectrum allows for the determination of the elemental composition.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the molecule and is complementary to IR spectroscopy. nih.gov

Method Validation and Quantification Approaches for this compound in Complex Matrices

To ensure the reliability and accuracy of analytical results, the chosen method must be validated, especially when analyzing this compound in complex matrices such as environmental or biological samples. ibacon.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ibacon.com The validation process typically assesses several key parameters. uva.eswu.ac.th

When dealing with complex matrices, sample preparation is a critical step to remove interfering substances. env.go.jpresearchgate.net This may involve techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or other cleanup procedures before instrumental analysis. env.go.jp

Quantification is typically performed using an internal standard method. An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration. This helps to correct for any loss of analyte during sample preparation and for variations in instrument response.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ibacon.com | No significant interference at the retention time of the analyte. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. ijper.orgmdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the method. mdpi.com | Typically defined as a signal-to-noise ratio of 3. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. ibacon.commdpi.com | Typically defined as a signal-to-noise ratio of 10. |

| Accuracy | The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples. ijper.org | Recovery typically within 80-120%. wu.ac.th |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). ijper.orgjfda-online.com | Relative Standard Deviation (RSD) typically < 15-20%. uva.es |

| Matrix Effect | The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. uva.es | Assessed by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample. |

| Stability | The chemical stability of the analyte in the sample matrix under specific storage and processing conditions. | Analyte concentration should remain within a specified range (e.g., ±15%) of the initial concentration. |

By systematically evaluating these parameters, a robust and reliable analytical method for the quantification of this compound in various complex matrices can be established.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Bisphenol A (BPA) |

| α-bromo-2,3,4,5,6-penta-fluorotoluene |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Diazomethane |

| Formic acid |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Phenol |

Computational and Theoretical Chemical Investigations of 4 Isopropenylphenol

Quantum Chemical Calculations of Electronic and Vibrational Properties of 4-Isopropenylphenol

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and vibrational characteristics of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its quantum mechanical properties.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a principal method for investigating the properties of phenolic compounds. DFT calculations for derivatives of phenol (B47542) are instrumental in determining key parameters such as dipole moment (µ), polarizability (α), and hyperpolarizability (β), which are essential for understanding the molecule's behavior. A study on the gas-phase pyrolysis of p-isopropenylphenol (p-IPP) utilized DFT at the B3LYP/6-311+g(d,p) level of theory to explore its conversion into various products. nih.gov This research focused on eight different reaction schemes to produce compounds like benzene (B151609), phenol, and 4-propenylphenol. nih.gov The thermodynamic properties, including reaction free energies and enthalpies, were calculated over a temperature range of 298-898 K. nih.gov

First-principles total energy calculations within the framework of DFT have also been employed to study the adsorption of phenol on hexagonal boron nitride (BN) sheets. nih.gov These calculations, using the local-spin-density-approximation (LSDA) method, investigated various adsorption geometries to determine structural stability based on minimum energy and vibration frequency. nih.gov The results indicated that phenol chemisorbs on the BN sheets. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for Phenolic Compounds (Based on typical DFT findings)

| Descriptor | Symbol | Typical Information Gained |

| Dipole Moment | µ | Provides insight into the molecule's overall polarity and intermolecular interactions. |

| Polarizability | α | Indicates how easily the electron cloud can be distorted by an external electric field. |

| Hyperpolarizability | β | Relates to the non-linear optical properties of the molecule. |

| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and kinetic stability. |

Note: This table is illustrative and based on general findings from DFT studies on similar phenolic compounds. Exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Analysis of this compound

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For aromatic compounds like this compound, the MEP surface typically shows a negative potential (often colored red or yellow) above and below the plane of the benzene ring due to the delocalized π-electrons. The region around the hydroxyl (-OH) group's oxygen atom is also characterized by a high negative potential, making it a likely site for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential (often colored blue), indicating its susceptibility to nucleophilic attack.

In studies of similar phenolic compounds, MEP analysis has been used to understand intermolecular interactions and reactive sites. For example, MEP maps calculated at the B3LYP/6–31g(d,p) level have been used to analyze the electrostatic potential of various molecules. researchgate.net The color scheme in these maps typically ranges from red (negative potential) to blue (positive potential), indicating the most suitable regions for electrophilic and nucleophilic reactions, respectively. researchgate.net

Molecular Docking and Receptor Binding Affinity Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery and to understand the interaction between a ligand and its receptor.

Studies have evaluated the endocrine-disrupting potential of this compound, noting its ability to bind to estrogen-related receptors. Research indicates that such compounds can interact with estrogen receptors, which may lead to hormonal disruptions. For instance, molecular docking studies of bisphenol A (BPA), a structurally related compound, with the estrogen receptor α (ERα) have been performed to understand its binding mode. nih.gov These studies have shown that BPA can bind to ERα in a manner similar to the natural ligand, estradiol, although with a lower affinity. nih.gov

In silico docking studies have also been used to evaluate the antifungal potential of phenolic compounds. nih.gov For example, the compound phenol, 2,4-bis(1,1-dimethylethyl)- was shown to effectively attach to the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes in a pathogenic fungus. nih.govresearchgate.net Such studies provide insights into the potential biological targets of phenolic compounds and their mechanism of action at a molecular level.

Theoretical Modeling of Reaction Mechanisms Involving this compound

Theoretical modeling is crucial for elucidating the complex reaction mechanisms involving this compound. For example, the gas-phase pyrolysis of this compound has been studied using DFT to map out potential reaction pathways. nih.gov This study explored eight different reaction schemes leading to various products. nih.gov The calculations revealed that reaction pathways involving partial hydrogenation of the aromatic ring followed by the elimination of functional groups have low activation energies. nih.gov Notably, the rate-limiting step for the production of benzene from this compound was found to have an activation energy of only 19.83 kcal/mol. nih.gov

Furthermore, the kinetics and mechanism of this compound synthesis through the hydrothermal cleavage of bisphenol A (BPA) have been examined. nih.gov A detailed chemical kinetics model based on a base-catalyzed mechanism was developed, which successfully fit experimental data for BPA disappearance and the formation of this compound and phenol. nih.gov The study identified that the cleavage of BPA in high-temperature water can proceed through specific acid catalysis, specific base catalysis, and general water catalysis. nih.gov

Advanced Computational Approaches for Predicting this compound Behavior

Beyond standard DFT and molecular docking, more advanced computational methods are being applied to predict the behavior of phenolic compounds in complex systems. Comprehensive kinetic models are being developed to simulate the oxidation of phenol in various advanced oxidation processes (AOPs). nih.gov One such model includes over 540 reactions, covering mechanisms in peroxymonosulfate (B1194676) (PMS), peroxydisulfate (B1198043) (PDS), and hydrogen peroxide (H2O2) systems, and also considers the effects of co-existing ions. nih.gov

Advanced molecular simulations are also employed to study reaction mechanisms in complex environments, such as those in zeolite catalysis. These simulations can provide a deeper understanding of how the structure and environment of a catalyst influence reaction pathways and product selectivity. For other chemical systems, density functional theory has been used to investigate gas-phase reactions and analyze the geometries and energies of all stationary points involved. vub.be These advanced computational approaches hold promise for predicting the environmental fate, reactivity, and potential biological activity of this compound with greater accuracy.

Conclusion and Outlook for 4 Isopropenylphenol Research

Summary of Key Research Findings on 4-Isopropenylphenol

Research into this compound, also known as p-isopropenylphenol, has illuminated its significant role as both an industrial intermediate and an environmental compound. A key finding is its position as a crucial intermediate in the industrial production and recycling of bisphenol A (BPA), a high-volume chemical used in the manufacture of polycarbonate plastics and epoxy resins. wikipedia.org The synthesis of this compound is primarily achieved through two established methods: the high-temperature hydrolysis of BPA and the catalytic dehydrogenation of 4-isopropylphenol (B134273). wikipedia.orgwikipedia.org

Environmentally, this compound is recognized as a principal degradation product of BPA, formed through advanced oxidation processes and microbial metabolism. This has prompted studies into its own environmental fate, including research on its effective photocatalytic degradation using TiO₂ nanoparticles, which offers potential for water remediation.

The chemical reactivity of this compound is characterized by its isopropenyl group and the phenolic hydroxyl group. The vinyl group makes the compound susceptible to polymerization, a property that is both a challenge and an opportunity. google.com It can be polymerized enzymatically, for instance, using laccase, to form various polymeric products. Furthermore, it serves as a monomer or a precursor for other monomers, such as 3,5-dichlorobisphenol A, which are used in specialized polycarbonate and epoxy resins. chemicalbook.com Early research also highlighted that the monomer is prone to polymerization, particularly in its molten state, which can affect purity and stability. google.com Some initial studies have also investigated its cytotoxic effects, noting that it can induce hemolysis in human erythrocytes.

Table 1: Summary of Major Research Findings for this compound

| Research Area | Key Findings | References |

|---|---|---|

| Industrial Synthesis | Synthesized via high-temperature hydrolysis of Bisphenol A (BPA) or catalytic dehydrogenation of 4-isopropylphenol. | wikipedia.orgwikipedia.org |

| Chemical Reactivity | The vinyl group facilitates polymerization, which can be initiated thermally or enzymatically. | google.com |

| Polymer Science | Acts as a monomer for producing specialized polycarbonates and epoxy resins. | chemicalbook.com |

| Environmental Science | A key intermediate in the degradation of BPA; can be degraded photocatalytically. |

| Biological Activity | Initial studies indicate cytotoxic effects, including the induction of hemolysis in red blood cells. | |

Remaining Challenges and Knowledge Gaps in this compound Research

Despite the progress made, significant challenges and knowledge gaps persist in the study of this compound. A primary challenge lies in controlling its inherent instability. The compound readily polymerizes, especially at elevated temperatures or when stored in a non-crystalline, amorphous state, which complicates its synthesis, purification, and storage. google.com Achieving high-purity this compound at a high yield remains a focus of process optimization. google.com

From an environmental and toxicological perspective, a comprehensive understanding of its profile is still developing. While it is known to be a BPA metabolite, its complete environmental degradation pathways, persistence across different environmental compartments, and bioaccumulation potential are not fully characterized. Detailed toxicological data, particularly concerning chronic exposure, endocrine disruption potential, and its full range of metabolic pathways in various organisms, remains a significant knowledge gap. chemicalbook.comnih.gov Most toxicological profiles focus on the broader class of phenols or related compounds like 4-isopropylphenol, rather than specifically on the isopropenyl variant. cdc.govnih.gov

In the realm of material science, a major challenge is the precise control over its polymerization. While its ability to polymerize is known, developing methods for controlled polymerization to predictably synthesize polymers with specific molecular weights, architectures, and functionalities is an area requiring further investigation. Overcoming its tendency for spontaneous or uncontrolled polymerization is key to unlocking its full potential as a monomer for advanced materials. google.com

Table 2: Key Challenges and Knowledge Gaps in this compound Research

| Challenge Area | Specific Knowledge Gaps | References |

|---|---|---|

| Chemical Stability | Methods for preventing spontaneous polymerization during synthesis, storage, and transport. | google.com |

| Toxicology | Lack of comprehensive data on chronic toxicity, endocrine activity, and genotoxicity. | chemicalbook.com |

| Environmental Fate | Incomplete understanding of biodegradation pathways, environmental persistence, and ecosystem impact. |

| Polymerization Control | Need for robust, controlled polymerization techniques to create well-defined polymers. | google.com |

Future Research Directions and Potential Innovations Involving this compound

Future research on this compound is poised to expand in several innovative directions, focusing on sustainable chemistry, advanced materials, and environmental remediation. A significant thrust will likely be the development of greener and more efficient synthesis routes. This includes optimizing catalytic systems for the dehydrogenation of 4-isopropylphenol and exploring biocatalytic processes that could offer higher selectivity and milder reaction conditions, thereby enhancing sustainability. wikipedia.org The synthesis from BPA itself represents a valuable upcycling route for a common plastic-related pollutant. researchgate.net

In material science, this compound holds promise as a building block for novel functional polymers. Future work will likely concentrate on advanced polymerization techniques, such as living and controlled polymerization, to create well-defined homopolymers and copolymers. These new materials could possess tailored properties, including high thermal stability, flame retardancy, and specific optical or electronic characteristics, making them suitable for high-performance applications in electronics, aerospace, and coatings. chemicalbook.com

Given its role as an environmental contaminant, a critical area for future research is the development of effective bioremediation strategies. This could involve identifying and engineering microorganisms or enzymes capable of efficiently degrading this compound in soil and water. Furthermore, exploring its potential as a platform chemical for the synthesis of other value-added products, such as pharmaceuticals, agrochemicals, and specialty chemicals, represents a promising avenue for innovation. arborpharmchem.com A deeper investigation into its biological interactions and a full elucidation of its toxicological mechanisms will be crucial for accurate risk assessment and for ensuring the safe development of its future applications. nih.gov

Table 3: Future Research Directions and Potential Innovations

| Research Direction | Potential Innovations and Applications | References |

|---|---|---|

| Green Synthesis | Development of biocatalytic and highly efficient catalytic processes for sustainable production. | wikipedia.orgresearchgate.net |

| Advanced Polymers | Creation of novel functional polymers with tailored properties for high-tech industries. | chemicalbook.com |

| Bioremediation | Designing targeted microbial or enzymatic systems for the removal of this compound from the environment. | |

| Platform Chemical | Use as a versatile intermediate for synthesizing fine chemicals, pharmaceuticals, and other high-value compounds. | arborpharmchem.com |

| Toxicological Assessment | Comprehensive evaluation of its biological effects to inform risk management and safe handling protocols. | nih.gov |

Q & A

How can 4-isopropenylphenol be synthesized for use as a chemical intermediate in polymer research?

This compound is synthesized through co-oligomerization reactions, such as the ternary co-oligomerization of phenol, formaldehyde, and this compound with maleic anhydride as a modifying comonomer. This method produces cross-linked copolymers with hydroxyl and reactive fragments, enabling applications in sorption materials for environmental remediation. Experimental design should optimize monomer ratios, reaction temperature (typically 60–80°C), and catalyst selection to enhance cross-linking efficiency and thermal stability .

What analytical methods are suitable for detecting this compound as a degradation intermediate of bisphenol A (BPA)?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) are preferred for identifying this compound in BPA degradation studies. LC-HRMS provides accurate mass measurements for structural confirmation, while GC-MS with silanization (e.g., trisilyl esters) improves volatility and detection of aromatic intermediates. Method validation should include spiked recovery tests and comparison with reference standards to address false positives from cross-coupling byproducts (e.g., byproduct D in laccase-catalyzed electro-oxidation systems) .

How should researchers handle waste containing this compound to minimize environmental contamination?

Post-experimental waste must be segregated, stored in chemically resistant containers, and treated by licensed waste management facilities. Due to its potential skin/eye irritation and inhalation hazards (H313, H333 warnings), labs should implement fume hoods, PPE (gloves, goggles), and neutralization protocols for acidic or alkaline residues. Wastewater containing this compound requires enzymatic or advanced oxidation pre-treatment to prevent ecosystem toxicity .

What role does this compound play as a biomarker in peat decomposition studies?

In Sphagnum-dominated peat, this compound serves as a proxy for historical hydrological conditions. Its depth-dependent concentration correlates with polysaccharide decomposition rates. Researchers should pair its quantification (via pyrolysis-GC/MS) with lignin/phenol (L/P) ratios to distinguish vascular plant vs. moss contributions. Contradictions in depth trends (e.g., sedge vs. shrub peat cores) may arise from temperature-sensitive microbial activity, necessitating controlled incubation experiments to isolate climatic variables .

How can conflicting data on this compound’s persistence in BPA degradation pathways be resolved?

Discrepancies in degradation efficiency (e.g., >95% BPA removal in laccase systems vs. incomplete mineralization) stem from reaction conditions (pH, humic acid presence) and intermediate coupling reactions. Researchers should employ time-resolved LC-HRMS to track transient intermediates and isotopic labeling (e.g., ¹³C-BPA) to differentiate elimination pathways. Statistical tools like principal component analysis (PCA) can resolve co-eluting peaks and quantify cross-coupling byproducts .

What experimental strategies optimize this compound’s integration into hybrid remediation technologies?

Combining enzymatic electro-oxidation (e.g., alginate/pectin-laccase anodes) with photocatalysis or Fenton reactions enhances mineralization. Key parameters include electrode material selection (e.g., carbon nanotubes for conductivity), laccase immobilization efficiency, and OH• radical scavenger mitigation. Pilot-scale studies must assess energy consumption and byproduct toxicity using Daphnia magna or algal bioassays .

How does this compound’s structural reactivity influence its adsorption on synthetic polymers?